

JWH-412 CAS number 1364933-59-4 information

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Compound of Interest

Compound Name: JWH 412

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JWH-412: A Technical Guide for Researchers

CAS Number: 1364933-59-4

Chemical Name: (4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone

Abstract

JWH-412 is a potent synthetic cannabinoid (SC) that has been identified in various herbal mixtures. As a positional isomer of AM-2201, it exhibits high affinity for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, making it a subject of significant interest in the fields of pharmacology, toxicology, and forensic science. This technical guide provides an in-depth overview of JWH-412, including its chemical properties, pharmacological profile, and analytical methodologies for its detection. Detailed experimental protocols, quantitative data, and visualizations of its signaling pathways are presented to support researchers, scientists, and drug development professionals in their understanding of this compound.

Chemical and Physical Properties

JWH-412 is a naphthoylindole-based synthetic cannabinoid. The introduction of a fluorine atom at the 4-position of the naphthyl moiety distinguishes it from other JWH analogs and contributes to its enhanced binding affinity for cannabinoid receptors.^[1]

Property	Value	Reference
CAS Number	1364933-59-4	[1]
Molecular Formula	C ₂₄ H ₂₂ FNO	[1]
Molecular Weight	359.4 g/mol	[1]
Formal Name	(4-fluoro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)-methanone	[1]
Appearance	Crystalline solid	
Solubility	DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 5 mg/ml	[1]

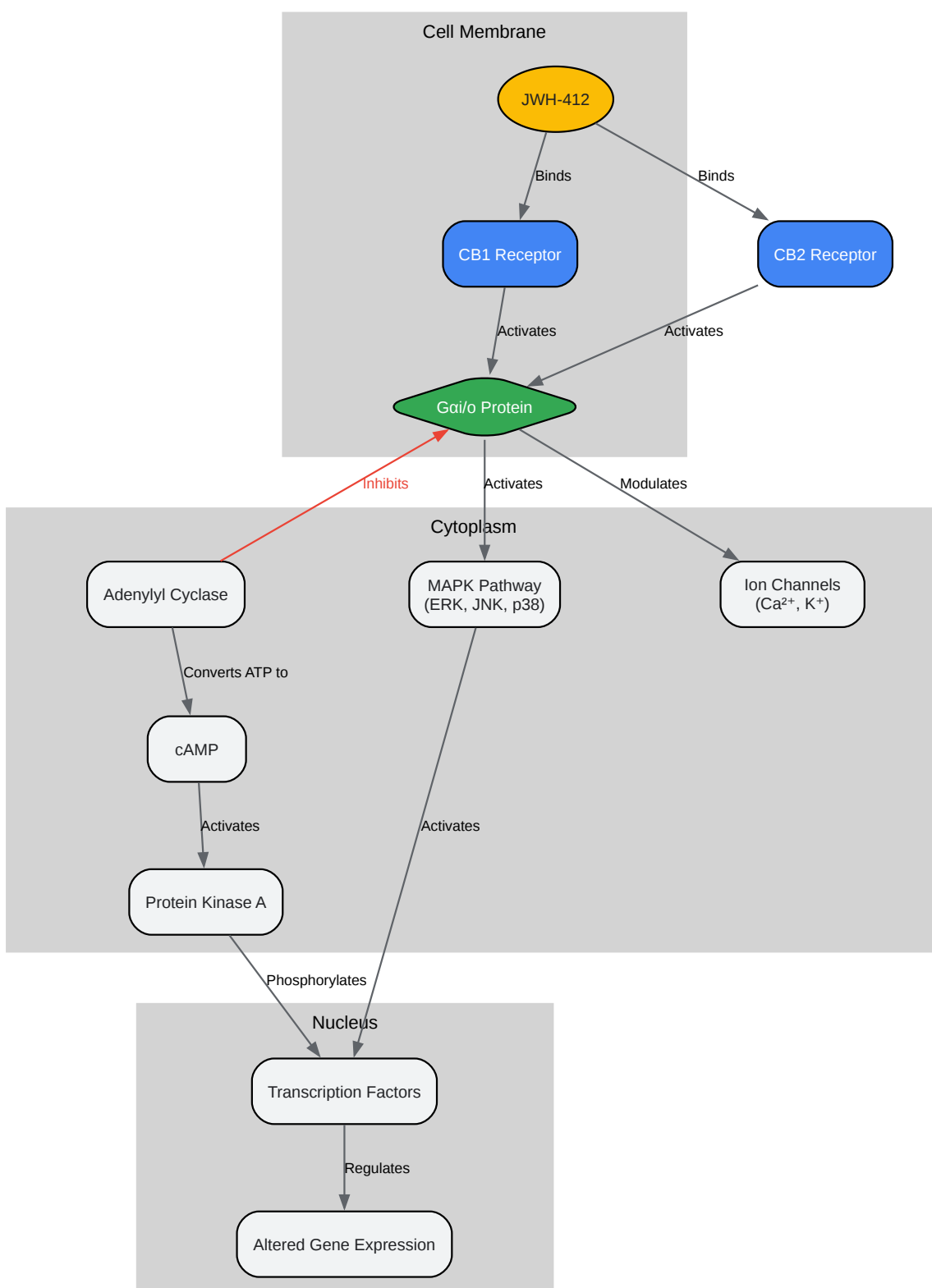
Pharmacology

JWH-412 acts as a potent agonist at both CB1 and CB2 receptors. The substitution of a hydrogen atom with fluorine at the 4-position of the naphthyl group significantly increases its binding affinity to the CB1 receptor when compared to the unsubstituted parent compound, JWH-018.[1]

Receptor	K _i (nM)	Reference
CB1	7.2	[1]
CB2	3.2	[1]

Mechanism of Action & Signaling Pathways

Upon binding to CB1 and CB2 receptors, which are G-protein coupled receptors (GPCRs), JWH-412 is expected to initiate a cascade of intracellular signaling events. These pathways are primarily mediated by the Gai/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Activation of these receptors can also lead to the modulation of various ion channels and the activation of mitogen-activated protein kinase (MAPK) pathways.



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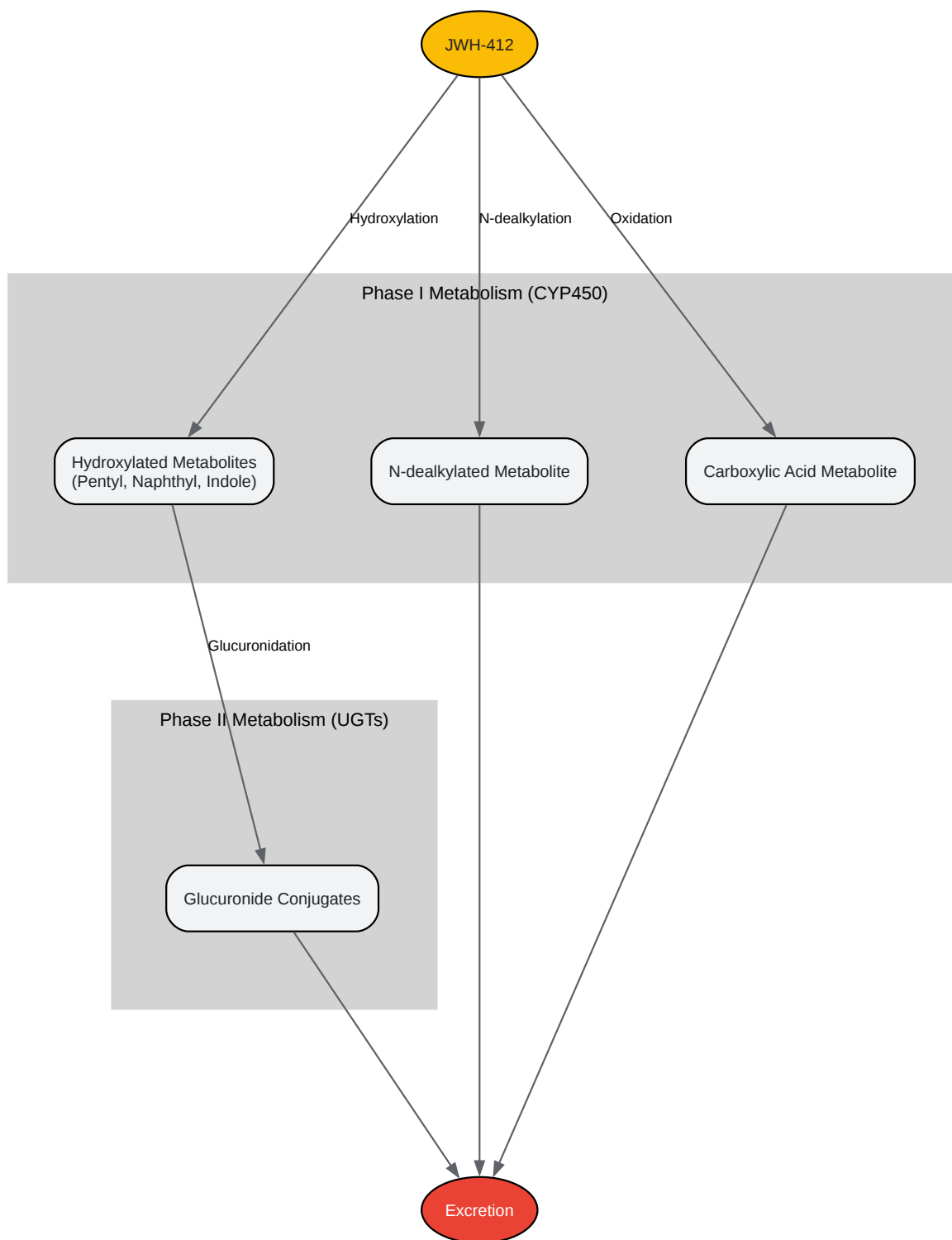
Fig. 1: JWH-412 signaling via CB1/CB2 receptors.

Metabolism

While specific metabolic pathways for JWH-412 have not been extensively detailed in the literature, it is anticipated to undergo metabolism similar to other JWH-series synthetic cannabinoids, such as JWH-018.^[2] The primary metabolic routes are expected to involve phase I oxidation reactions mediated by cytochrome P450 (CYP) enzymes, followed by phase II glucuronidation.

Key metabolic transformations likely include:

- Hydroxylation: Addition of hydroxyl groups to the pentyl chain and the naphthyl and indole rings.
- N-dealkylation: Removal of the pentyl chain.
- Carboxylation: Oxidation of the terminal methyl group of the pentyl chain to a carboxylic acid.
- Glucuronidation: Conjugation of hydroxylated metabolites with glucuronic acid to facilitate excretion.



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Fig. 2: Proposed metabolic pathway of JWH-412.

In Vivo Effects

Specific in vivo studies on JWH-412 are limited. However, based on its potent agonism at CB1 receptors, it is expected to produce a range of cannabimimetic effects similar to those observed with other potent synthetic cannabinoids like JWH-018. These effects in animal models typically include the "cannabinoid tetrad": hypothermia, catalepsy, analgesia, and locomotor suppression.^{[3][4]} It is important to note that synthetic cannabinoids can also induce more severe adverse effects not typically associated with THC, such as seizures and cardiovascular toxicity.^[5]

Experimental Protocols

Synthesis of JWH-412

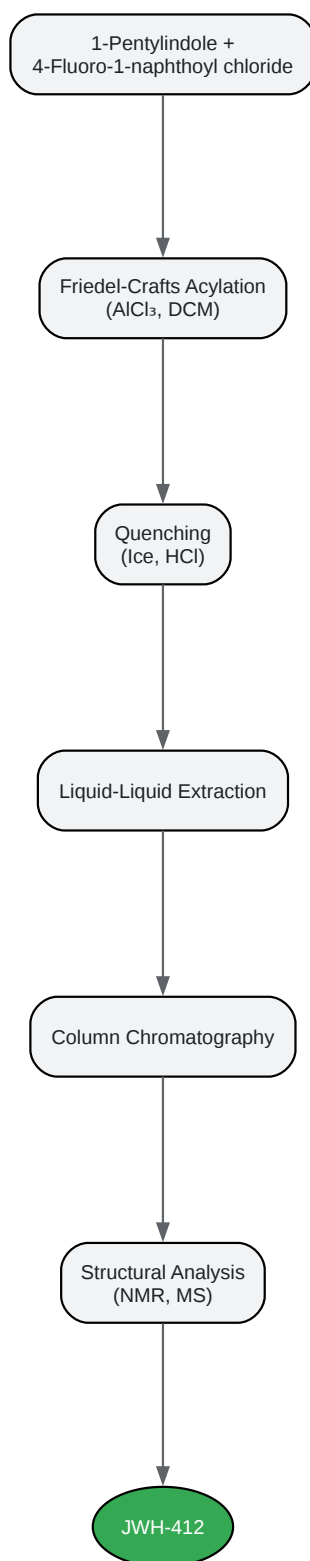
A general method for the synthesis of JWH-412 involves the Friedel-Crafts acylation of 1-pentylindole with 4-fluoro-1-naphthoyl chloride.^[6]

Materials:

- 1-pentylindole
- 4-fluoro-1-naphthoyl chloride
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Sodium bicarbonate (NaHCO_3) solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

- Dissolve 1-pentylindole in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution in an ice bath.
- Add anhydrous AlCl_3 portion-wise with stirring.
- Slowly add a solution of 4-fluoro-1-naphthoyl chloride in anhydrous DCM to the reaction mixture.
- Allow the reaction to stir at room temperature until completion (monitor by TLC).
- Quench the reaction by carefully adding it to a mixture of ice and concentrated HCl.
- Separate the organic layer and wash sequentially with water, saturated NaHCO_3 solution, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
- Combine the fractions containing the pure product and evaporate the solvent to yield JWH-412 as a crystalline solid.
- Confirm the structure and purity using techniques such as NMR and mass spectrometry.



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Fig. 3: General workflow for the synthesis of JWH-412.

Analytical Methods

GC-MS is a standard technique for the identification and quantification of synthetic cannabinoids in seized materials and biological samples.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
- Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 μ m film thickness).

GC Conditions (Example):

- Injector Temperature: 280 °C
- Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Injection Mode: Splitless.

MS Conditions (Example):

- Ionization Mode: Electron Impact (EI) at 70 eV.
- Source Temperature: 230 °C
- Quadrupole Temperature: 150 °C
- Scan Range: m/z 40-550.

NMR spectroscopy is crucial for the structural elucidation of synthetic cannabinoids.[\[7\]](#)[\[10\]](#)

Instrumentation:

- NMR spectrometer (e.g., Bruker Avance 400 MHz).
- Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Procedure:

- Dissolve a small amount of the purified JWH-412 in the appropriate deuterated solvent.
- Acquire ^1H NMR, ^{13}C NMR, and 2D correlation spectra (e.g., COSY, HSQC, HMBC) to assign all proton and carbon signals and confirm the chemical structure.

Receptor Binding Assay

A competitive radioligand binding assay can be used to determine the affinity (K_i) of JWH-412 for CB1 and CB2 receptors.

Materials:

- Cell membranes expressing human CB1 or CB2 receptors.
- Radioligand (e.g., [^3H]CP-55,940).
- Non-specific binding control (e.g., WIN-55,212-2).
- Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl_2 , 2.5 mM EDTA, 0.5% BSA, pH 7.4).
- Scintillation counter.

Procedure (Brief Overview):

- Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of JWH-412.
- Separate the bound and free radioligand by rapid filtration.
- Quantify the bound radioactivity using a scintillation counter.
- Calculate the IC_{50} value (the concentration of JWH-412 that inhibits 50% of the specific binding of the radioligand).
- Determine the K_i value using the Cheng-Prusoff equation.

Conclusion

JWH-412 is a potent synthetic cannabinoid with high affinity for both CB1 and CB2 receptors. Its chemical and pharmacological properties make it a compound of significant interest for researchers in various scientific disciplines. The information and protocols provided in this guide are intended to serve as a valuable resource for further investigation into the synthesis, detection, and biological effects of JWH-412. As with all potent psychoactive substances, appropriate safety precautions and ethical considerations should be strictly adhered to during its handling and study.

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